molecular formula C13H16N4O2 B1386570 Ethyl 1-(3-Aminobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 1086375-79-2

Ethyl 1-(3-Aminobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B1386570
CAS No.: 1086375-79-2
M. Wt: 260.29 g/mol
InChI Key: ROXXGNAMYYILIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(3-Aminobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an ethyl ester group, a triazole ring, and an aminobenzyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(3-Aminobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves multiple steps. One common synthetic route starts with the reaction of 3-aminobenzyl chloride with 5-methyl-1H-1,2,3-triazole-4-carboxylic acid in the presence of a suitable base, followed by esterification with ethanol.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-(3-Aminobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The amino group on the benzyl moiety can be oxidized to form a nitro group.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: The triazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include iron (Fe) and hydrogen (H2) in the presence of a catalyst.

  • Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Nitrobenzyl derivatives.

  • Reduction: Aminobenzyl derivatives.

  • Substitution: Substituted triazoles.

Scientific Research Applications

Ethyl 1-(3-Aminobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:

  • Chemistry: It can be used as a building block in the synthesis of more complex molecules.

  • Biology: The compound may serve as a probe in biological studies to understand cellular processes.

  • Industry: Use in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which Ethyl 1-(3-Aminobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to therapeutic effects. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

  • Ethyl 1-(3-Aminobenzyl)piperidine-4-carboxylate: Similar structure but with a piperidine ring instead of a triazole ring.

  • Ethyl 1-(4-Aminobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate: Similar structure but with a different position of the amino group on the benzyl ring.

Uniqueness: Ethyl 1-(3-Aminobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is unique due to its specific combination of functional groups and the presence of the triazole ring, which imparts distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

ethyl 1-[(3-aminophenyl)methyl]-5-methyltriazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2/c1-3-19-13(18)12-9(2)17(16-15-12)8-10-5-4-6-11(14)7-10/h4-7H,3,8,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROXXGNAMYYILIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=N1)CC2=CC(=CC=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-(3-Aminobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
Reactant of Route 2
Ethyl 1-(3-Aminobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 1-(3-Aminobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
Reactant of Route 4
Ethyl 1-(3-Aminobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
Reactant of Route 5
Ethyl 1-(3-Aminobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
Reactant of Route 6
Ethyl 1-(3-Aminobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.